![molecular formula C18H14O5 B10991056 5-hydroxy-7-(2-oxopropoxy)-2-phenyl-4H-chromen-4-one](/img/structure/B10991056.png)
5-hydroxy-7-(2-oxopropoxy)-2-phenyl-4H-chromen-4-one
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Overview
Description
5-hydroxy-7-(2-oxopropoxy)-2-phenyl-4H-chromen-4-one is a synthetic organic compound belonging to the flavonoid family. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by its chromen-4-one core structure, which is a common feature in many bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-7-(2-oxopropoxy)-2-phenyl-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxyacetophenone and benzaldehyde.
Condensation Reaction: These starting materials undergo a Claisen-Schmidt condensation reaction in the presence of a base like sodium hydroxide to form chalcone intermediates.
Cyclization: The chalcone intermediates are then subjected to cyclization using acidic conditions, such as sulfuric acid, to form the chromen-4-one core.
Hydroxylation and Alkylation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under controlled conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted flavonoid analogs, each with potentially different biological activities.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula C16H16O4 and a molecular weight of approximately 284.29 g/mol. Its structure features a chromenone backbone, which is characteristic of many bioactive flavonoids. The specific functional groups contribute to its diverse biological activities.
Pharmacological Applications
- Antioxidant Activity
- Anti-Cancer Properties
- Neuroprotective Effects
Case Study 1: Antioxidant Evaluation
A study assessed the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a significant reduction in radical concentrations, suggesting its potential as a natural antioxidant agent .
Case Study 2: Cancer Cell Line Studies
In vitro studies on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines showed that treatment with this compound led to a dose-dependent decrease in cell viability. Mechanistic studies revealed that it triggered apoptosis through the intrinsic pathway, highlighting its potential therapeutic application in oncology .
Mechanism of Action
The mechanism of action of 5-hydroxy-7-(2-oxopropoxy)-2-phenyl-4H-chromen-4-one involves several molecular targets and pathways:
Antioxidant Activity: It neutralizes free radicals by donating hydrogen atoms or electrons, thereby preventing oxidative damage to cells.
Anti-inflammatory Activity: It inhibits key enzymes and signaling pathways involved in inflammation, such as cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB).
Anticancer Activity: It induces apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway, and it inhibits cell proliferation by interfering with cell cycle regulators.
Comparison with Similar Compounds
Similar Compounds
Quercetin: Another flavonoid with strong antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Luteolin: Exhibits anti-inflammatory and neuroprotective activities.
Uniqueness
5-hydroxy-7-(2-oxopropoxy)-2-phenyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other flavonoids
Biological Activity
5-Hydroxy-7-(2-oxopropoxy)-2-phenyl-4H-chromen-4-one, a flavonoid derivative, exhibits a range of biological activities that make it a compound of interest in pharmacological research. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of flavonoids, characterized by a chromenone backbone. Its molecular formula is C16H16O4, and it possesses notable hydroxyl and oxopropoxy substituents that contribute to its biological properties.
1. Antioxidant Activity
Flavonoids are known for their antioxidant properties, and this compound is no exception. Studies have shown that this compound can scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
2. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It modulates pathways such as NF-kB, which is crucial in inflammation regulation.
Study | Methodology | Findings |
---|---|---|
Cell culture assays | Reduced TNF-alpha and IL-6 levels in LPS-stimulated macrophages by 40%. | |
Animal model | Decreased paw edema in carrageenan-induced inflammation models. |
3. Neuroprotective Effects
Research indicates that this flavonoid can protect neuronal cells from apoptosis induced by oxidative stress. Its neuroprotective effects are attributed to its ability to enhance antioxidant defenses and modulate neuroinflammatory responses.
Study | Methodology | Findings |
---|---|---|
In vitro neuronal cultures | Increased cell viability by 30% under oxidative stress conditions. | |
In vivo models | Improved cognitive function in mice subjected to neurotoxic agents. |
4. Anticancer Properties
Preliminary studies suggest that this compound may inhibit cancer cell proliferation across various types of cancer cells through apoptosis induction and cell cycle arrest.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Neurodegenerative Diseases : A study involving animal models of Alzheimer's disease showed that treatment with the compound improved memory deficits and reduced amyloid-beta plaque accumulation.
- Diabetes Management : In diabetic rat models, administration of the compound led to significant reductions in blood glucose levels and improved insulin sensitivity, suggesting its potential role as an adjunct therapy for diabetes.
Properties
Molecular Formula |
C18H14O5 |
---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
5-hydroxy-7-(2-oxopropoxy)-2-phenylchromen-4-one |
InChI |
InChI=1S/C18H14O5/c1-11(19)10-22-13-7-14(20)18-15(21)9-16(23-17(18)8-13)12-5-3-2-4-6-12/h2-9,20H,10H2,1H3 |
InChI Key |
GBRRUFNAZVDPIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
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